molecular formula C11H17NO3S B1527854 N-butyl-3-methoxybenzene-1-sulfonamide CAS No. 1791324-98-5

N-butyl-3-methoxybenzene-1-sulfonamide

Cat. No.: B1527854
CAS No.: 1791324-98-5
M. Wt: 243.32 g/mol
InChI Key: VUNWARTXGJIWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol. It is a derivative of benzene sulfonamide, featuring a butyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methoxybenzene-1-sulfonamide typically involves the following steps:

  • Benzene Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to produce benzene sulfonic acid.

  • Butylation: The benzene sulfonic acid is then reacted with butyl chloride in the presence of an alkali such as sodium hydroxide to introduce the butyl group, forming N-butylbenzenesulfonamide.

  • Methoxylation: The N-butylbenzenesulfonamide undergoes methylation using methanol and an acid catalyst to introduce the methoxy group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as halides or other alkyl/aryl groups can be used in substitution reactions, often requiring a strong base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, nitro derivatives, and other oxidized forms.

  • Reduction Products: Amines, alcohols, and other reduced forms.

  • Substitution Products: Derivatives with different alkyl or aryl groups attached to the benzene ring.

Scientific Research Applications

N-butyl-3-methoxybenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: It can be used in the production of materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

N-butyl-3-methoxybenzene-1-sulfonamide is similar to other benzene sulfonamides, such as N-tert-butyl-3-methoxybenzene-1-sulfonamide and N-butylbenzenesulfonamide. its unique combination of functional groups (butyl and methoxy) distinguishes it from these compounds. The presence of the methoxy group, in particular, can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • N-tert-butyl-3-methoxybenzene-1-sulfonamide

  • N-butylbenzenesulfonamide

  • 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide

Properties

IUPAC Name

N-butyl-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-4-8-12-16(13,14)11-7-5-6-10(9-11)15-2/h5-7,9,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWARTXGJIWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-butyl-3-methoxybenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-butyl-3-methoxybenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-butyl-3-methoxybenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-butyl-3-methoxybenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-butyl-3-methoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.